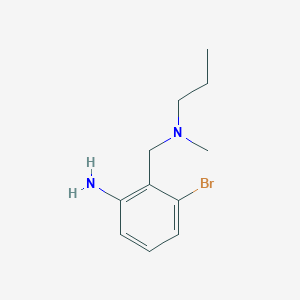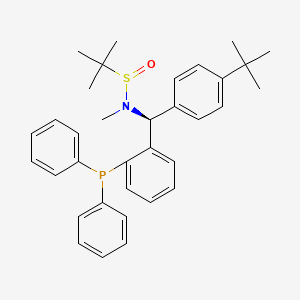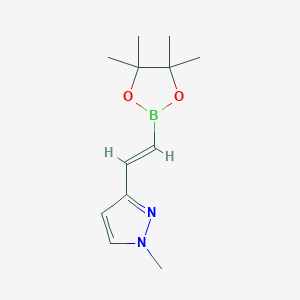
3,5-Difluoro-2-hydroxyphenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-2-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H6F2O3. It is also known as 3,5-difluoromandelic acid. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenylacetic acid backbone. It is a white crystalline solid with a melting point of 135-139°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Difluoro-2-hydroxyphenylacetic acid can be synthesized from 3,5-difluorobenzaldehyde through a series of chemical reactions. One common method involves the following steps:
Reduction: 3,5-difluorobenzaldehyde is reduced to 3,5-difluorobenzyl alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-2-hydroxyphenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form difluorobenzoic acid.
Reduction: It can be reduced to form difluorophenylethanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents such as thionyl chloride for chlorination or acetic anhydride for acetylation.
Major Products Formed
Oxidation: Difluorobenzoic acid.
Reduction: Difluorophenylethanol.
Substitution: Depending on the reagent, products like difluorophenylacetate or difluorophenylchloride can be formed.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-2-hydroxyphenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,5-difluoro-2-hydroxyphenylacetic acid involves its interaction with specific molecular targets. The hydroxyl group and the fluorine atoms play crucial roles in its reactivity and binding affinity. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Difluoro-2-hydroxyphenylacetic acid: Similar structure but with fluorine atoms at different positions.
3,4-Difluoro-2-hydroxyphenylacetic acid: Another isomer with fluorine atoms at different positions.
3,5-Difluorobenzoic acid: Lacks the hydroxyl group but has similar fluorine substitution
Uniqueness
3,5-Difluoro-2-hydroxyphenylacetic acid is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H6F2O3 |
|---|---|
Molekulargewicht |
188.13 g/mol |
IUPAC-Name |
2-(3,5-difluoro-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-4(2-7(11)12)8(13)6(10)3-5/h1,3,13H,2H2,(H,11,12) |
InChI-Schlüssel |
CWHBFZRRCMZEEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CC(=O)O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)


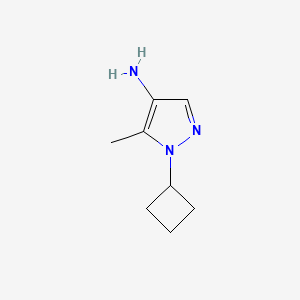
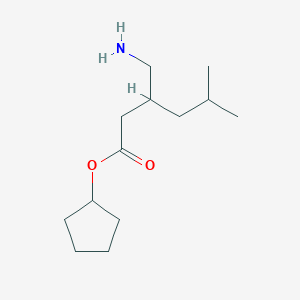
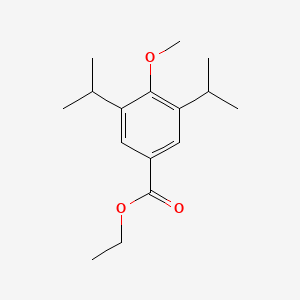


![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
